molecular formula C11H9N3O4 B2749273 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde CAS No. 1006953-42-9

4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde

Cat. No.: B2749273
CAS No.: 1006953-42-9
M. Wt: 247.21
InChI Key: IYUVNMKCOQYGQX-UHFFFAOYSA-N
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Description

4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzaldehyde moiety linked to a pyrazole ring through a methoxy group, with a nitro group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . Another approach includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine for oxidation and hydrazine for cyclocondensation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro-substituted benzaldehyde derivatives, while reduction reactions could lead to the formation of amino-substituted pyrazoles.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to exhibit tautomerism, which can influence their reactivity and biological activities . The nitro group on the pyrazole ring may participate in redox reactions, affecting the compound’s interaction with biological molecules. The methoxybenzaldehyde moiety can also contribute to the compound’s overall reactivity and binding affinity to target proteins.

Comparison with Similar Compounds

4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde can be compared with other pyrazole derivatives, such as 3,5-diaryl-4-bromo-1H-pyrazoles and 3,4,5-trisubstituted pyrazoles These compounds share a similar pyrazole core but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

IUPAC Name

4-[(3-nitropyrazol-1-yl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-7-9-1-3-10(4-2-9)18-8-13-6-5-11(12-13)14(16)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUVNMKCOQYGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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